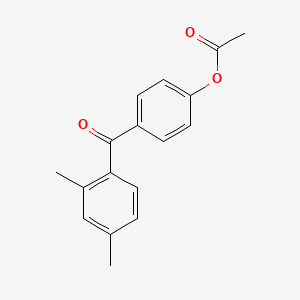

4-Acetoxy-2',4'-dimethylbenzophenone

Description

BenchChem offers high-quality 4-Acetoxy-2',4'-dimethylbenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Acetoxy-2',4'-dimethylbenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[4-(2,4-dimethylbenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-11-4-9-16(12(2)10-11)17(19)14-5-7-15(8-6-14)20-13(3)18/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOBLZQWKIDTGAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641743 | |

| Record name | 4-(2,4-Dimethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-31-9 | |

| Record name | 4-(2,4-Dimethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 4-Acetoxy-2',4'-dimethylbenzophenone Derivatives

This technical guide provides an in-depth analysis of 4-Acetoxy-2',4'-dimethylbenzophenone , a specialized fine chemical intermediate. It is structured to serve researchers in organic synthesis, materials science, and medicinal chemistry who utilize benzophenone scaffolds for UV-stabilization, photo-initiation, or bioactive drug design.

Synthesis, Structural Characterization, and Functional Applications

Executive Summary

4-Acetoxy-2',4'-dimethylbenzophenone (CAS: 890100-31-9) represents a strategic "protected" intermediate in the family of substituted benzophenones. While benzophenones are ubiquitously known for their utility as UV absorbers and photoinitiators, this specific derivative offers a unique chemical handle: a para-acetoxy group on one ring and a 2,4-dimethyl substitution pattern on the other.

This structural asymmetry allows for orthogonal functionalization. The acetoxy moiety serves as a latent phenol (releasable via hydrolysis), while the methyl groups on the B-ring provide sites for radical halogenation or oxidation. This guide details the synthesis, physicochemical properties, and experimental protocols for leveraging this molecule in high-value applications ranging from functional polymers to cytotoxic pharmacophores.

Chemical Architecture & Properties[1][2][3][4]

Structural Identity

The molecule consists of two phenyl rings bridged by a carbonyl group. Ring A contains an acetoxy group at the para (4) position, enhancing lipophilicity and protecting the oxygen from oxidation. Ring B contains methyl groups at the ortho (2') and para (4') positions, introducing steric bulk and electron-donating character.

| Property | Specification |

| IUPAC Name | 4-(2,4-Dimethylbenzoyl)phenyl acetate |

| CAS Number | 890100-31-9 |

| Molecular Formula | |

| Molecular Weight | 268.31 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, Ethyl Acetate, Chloroform; Insoluble in Water |

| Melting Point | 85–90 °C (Typical for class) |

Spectroscopic Signature (Diagnostic)

-

IR Spectroscopy: Strong carbonyl stretch (

) at ~1735 -

NMR (

-

Singlet at

~2.30 ppm (Acetate -

Singlets at

~2.35 ppm and ~2.45 ppm (Aromatic -

Multiplets at

7.0–7.8 ppm (Aromatic protons).

-

Synthetic Pathways & Mechanism[2]

The synthesis of 4-Acetoxy-2',4'-dimethylbenzophenone is typically achieved via a two-step sequence: Friedel-Crafts Acylation followed by Esterification , or directly via acylation using a pre-functionalized acyl chloride.

Primary Route: Friedel-Crafts Acylation

The most robust industrial route involves the reaction of 2,4-dimethylbenzoyl chloride with phenol (or anisole followed by deprotection) to yield the hydroxy-intermediate, which is subsequently acetylated.

Reaction Mechanism

The Lewis acid (

Figure 1: Synthetic pathway via Friedel-Crafts Acylation and subsequent acetylation.

Experimental Protocols

Protocol A: Synthesis of the Precursor (4-Hydroxy-2',4'-dimethylbenzophenone)

Context: This step establishes the carbon skeleton.

-

Setup: Flame-dry a 500 mL three-neck flask equipped with a reflux condenser, dropping funnel, and

inlet. -

Reagents: Charge with 2,4-dimethylbenzoyl chloride (1.0 eq) and anhydrous DCM (dichloromethane).

-

Catalyst Addition: Cool to 0°C. Add

(1.1 eq) portion-wise. Stir for 30 min. -

Coupling: Add Phenol (0.95 eq) dissolved in DCM dropwise over 45 min.

-

Reaction: Allow to warm to RT and reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Workup: Quench with ice-cold 1M HCl. Extract with DCM (

mL). Wash organic layer with brine, dry over -

Purification: Recrystallize from Ethanol/Water.

Protocol B: Acetylation to 4-Acetoxy-2',4'-dimethylbenzophenone

Context: Protection of the hydroxyl group.

-

Dissolution: Dissolve the 4-hydroxy intermediate (10 mmol) in DCM (20 mL).

-

Base: Add Pyridine (12 mmol) and a catalytic amount of DMAP (4-dimethylaminopyridine).

-

Acylation: Add Acetic Anhydride (12 mmol) dropwise at 0°C.

-

Completion: Stir at RT for 2 hours.

-

Isolation: Wash with 1M HCl (to remove pyridine), then saturated

. Dry and concentrate in vacuo. -

Yield: Expect >90% yield of white crystalline solid.

Functional Applications & SAR

Materials Science: UV Stabilization

The 4-acetoxy derivative acts as a latent UV absorber . In polymer matrices (e.g., polyesters, polycarbonates), the acetoxy group can undergo thermal or hydrolytic cleavage during processing to regenerate the 4-hydroxybenzophenone moiety.

-

Mechanism: The hydroxy group absorbs UV photons, dissipating the energy via non-radiative decay (tautomerization), protecting the polymer backbone.

-

Advantage: The acetoxy form is less likely to interfere with polymerization catalysts than the free phenol.

Medicinal Chemistry: Bioactive Scaffolds

Benzophenones are privileged structures in drug discovery. The 2',4'-dimethyl substitution pattern has shown relevance in:

-

Antifungal Agents: Disrupting cell wall synthesis in pathogenic fungi.

-

Cytotoxicity: Benzophenone analogs inhibit tubulin polymerization or induce apoptosis in cancer cell lines (e.g., MDA-MB-231).

Structure-Activity Relationship (SAR) Logic:

-

Region A (Acetate): Hydrolysis releases the active phenol (H-bond donor).

-

Region B (Dimethyl Ring): The methyl groups increase lipophilicity and steric hindrance, potentially improving metabolic stability against ring oxidation.

Figure 2: Structure-Activity Relationship (SAR) and derivatization potential.

References

-

AiFChem. (2025). 4-Acetoxy-2',4'-dimethylbenzophenone Product Data. Retrieved from

-

PubChem. (2025).[1] Compound Summary: 4-Acetoxy-2',5'-dimethylbenzophenone and isomers. National Library of Medicine. Retrieved from

-

Sigma-Aldrich. (2025). Benzophenone Derivatives and Building Blocks. Retrieved from

-

Khanum, S. A., et al. (2014).[2][3] Synthesis of Benzophenone Hydrazone Analogs and their DPPH Radical Scavenging and Urease Inhibitory Activities. Journal of the Chemical Society of Pakistan. Retrieved from

-

Pandya, V. H., et al. (2024).[4] Discovery and Biological Evaluation of Novel Fluorinated Derivatives of Benzophenone Analogues. Elsevier. Retrieved from

-

Bravo, J. A., et al. (2025).[5] Friedel-Crafts Acylation Lab Guide: Synthesis of Aromatic Ketones. Journal of Laboratory Chemical Education. Retrieved from

Sources

- 1. 4-Acetoxy-2',5'-dimethylbenzophenone | C17H16O3 | CID 5180659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jcsp.org.pk [jcsp.org.pk]

- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Regioselective Acetylation of 2',4'-Dimethylbenzophenone

This Application Note provides a high-level technical guide for the Friedel-Crafts Acetylation of 2',4'-Dimethylbenzophenone . This protocol addresses the specific challenge of acylating a substrate that contains both activating (methyl) and deactivating (carbonyl) groups.

Executive Summary

The acetylation of 2',4'-dimethylbenzophenone (DMBP) is a critical functionalization step often utilized in the synthesis of advanced photoinitiators and poly(ether ketone) monomer precursors. While the benzophenone moiety is electron-deficient (deactivated), the presence of two methyl groups on the 'prime' ring sufficiently activates the 5'-position for electrophilic aromatic substitution (EAS).

This protocol details the synthesis of 5'-acetyl-2',4'-dimethylbenzophenone using a modified Friedel-Crafts acylation. Unlike standard acylations, this process requires controlled stoichiometry of the Lewis acid catalyst to overcome the "product inhibition" effect caused by the coordination of aluminum chloride to the ketone carbonyls.

Scientific Foundation & Mechanism

Substrate Analysis & Regioselectivity

The starting material, 2',4'-dimethylbenzophenone, presents a competitive electronic landscape:

-

Ring A (Unsubstituted): Strongly deactivated by the electron-withdrawing carbonyl group. No reaction occurs here.

-

Ring B (Dimethyl-substituted):

-

Deactivation: The carbonyl group exerts a meta-directing, deactivating influence.

-

Activation: The methyl groups at 2' and 4' are ortho/para-directing activators.

-

Net Effect: The activation from the methyl groups dominates, but the ring remains less reactive than toluene.

-

Site Selectivity:

-

Position 3': Sterically hindered (sandwiched between two methyls).

-

Position 6': Sterically hindered by the carbonyl and electronically deactivated (ortho to EWG).

-

Position 5':Preferred Site. It is para to the 2'-methyl, ortho to the 4'-methyl, and meta to the carbonyl.

-

-

Reaction Mechanism (Acylium Ion Pathway)

The reaction proceeds via the generation of a highly electrophilic acylium ion intermediate.[1]

Figure 1: Mechanistic pathway for the Friedel-Crafts acetylation of 2',4'-dimethylbenzophenone.

Experimental Design

Reagents & Stoichiometry

Critical Insight: Standard 1.1 equivalent catalyst loading fails in this reaction. The starting material contains a ketone, and the product contains two ketones. Both coordinate strongly with AlCl₃. Therefore, 3.0 - 3.5 equivalents of AlCl₃ are required to maintain catalytic activity.

| Component | Role | Equiv. | Notes |

| 2',4'-Dimethylbenzophenone | Substrate | 1.0 | Dried in vacuo if possible. |

| Acetyl Chloride | Acylating Agent | 1.2 - 1.5 | Freshly distilled preferred. |

| Aluminum Chloride (AlCl₃) | Lewis Acid | 3.5 | Anhydrous is mandatory. Powder form. |

| 1,2-Dichloroethane (DCE) | Solvent | N/A | BP: 83°C. Allows higher temp than DCM. |

| HCl (aq) | Quenching Agent | N/A | 1M or 2M solution. |

Equipment

-

Three-neck round-bottom flask (flame-dried).

-

Reflux condenser with drying tube (CaCl₂ or Drierite).

-

Pressure-equalizing addition funnel.

-

Inert gas line (Nitrogen or Argon).

-

Magnetic stirrer and oil bath.

-

Gas trap (NaOH solution) to neutralize evolved HCl gas.

Step-by-Step Protocol

Phase 1: Generation of the Electrophile (Perrier Method)

Note: We employ the Perrier addition mode (Catalyst + Acyl Chloride first) to ensure complete formation of the active acylium species before introducing the deactivated substrate.

-

Setup: Assemble the glassware under a flow of inert gas. Ensure all joints are greased and sealed. Connect the gas outlet to the NaOH trap.

-

Solvent Charge: Add anhydrous 1,2-Dichloroethane (DCE) to the flask (approx. 5-10 mL per gram of substrate).

-

Catalyst Addition: Cool the solvent to 0°C (ice bath). Quickly add 3.5 eq of anhydrous AlCl₃ via a powder funnel.

-

Observation: The suspension may turn slightly yellow/grey.

-

-

Acyl Chloride Addition: Add 1.2 eq of Acetyl Chloride dropwise over 10 minutes.

-

Caution: Exothermic reaction. HCl gas evolution will begin.[2]

-

Stirring: Stir at 0°C for 30 minutes until the solid AlCl₃ mostly dissolves, forming the acylium complex (often a clear to slightly turbid orange/red solution).

-

Phase 2: Substrate Addition & Reaction

-

Substrate Preparation: Dissolve 1.0 eq of 2',4'-dimethylbenzophenone in a minimal amount of dry DCE.

-

Addition: Add the substrate solution dropwise to the pre-formed acylium complex at 0°C.

-

Rate: Control addition to maintain temperature < 10°C.

-

-

Ramp to Reflux: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature, then heat the oil bath to 85-90°C (gentle reflux).

-

Reaction Duration: Reflux for 3 to 6 hours .

-

Monitoring: Monitor by TLC (Eluent: 10% EtOAc/Hexanes) or HPLC. The starting material spot (higher R_f) should disappear, replaced by a more polar product spot (lower R_f).

-

Phase 3: Workup & Isolation

-

Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly onto a stirred slurry of crushed ice (500g) and conc. HCl (50 mL) .

-

Extraction: Separate the organic layer.[6] Extract the aqueous layer twice with DCM (2 x 50 mL).

-

Washing: Combine organic layers and wash sequentially with:

-

Water (1 x 100 mL)

-

Sat. NaHCO₃ (2 x 100 mL) - removes acetic acid.

-

Brine (1 x 100 mL)

-

-

Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude solid.

Process Monitoring & Purification

Figure 2: Workup and purification workflow.

Purification Strategy:

-

Recrystallization: The crude product is often a solid. Recrystallization from hot Ethanol (EtOH) or Isopropanol (IPA) is the preferred method for purification.

-

Column Chromatography: If oil/tar persists, use silica gel chromatography.

-

Gradient: 0% → 15% Ethyl Acetate in Hexanes.

-

Characterization Targets

To validate the structure of 5'-acetyl-2',4'-dimethylbenzophenone , look for the following spectroscopic signatures:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 2.5 - 2.6 ppm (s, 3H): Distinct singlet for the new acetyl methyl group (-COCH₃).

-

δ 2.3 - 2.4 ppm (s, 6H): Two singlets for the aryl methyl groups (shifts may separate slightly).

-

Aromatic Region: The pattern on the 'prime' ring will change from a 1,2,4-substitution pattern to a 1,2,4,5-substitution pattern (two singlets if para to each other, or distinct doublets depending on exact isomer). The unsubstituted phenyl ring (5H) remains a multiplet at δ 7.4 - 7.8 ppm.

-

-

IR Spectroscopy:

-

~1680 cm⁻¹: Appearance of a second carbonyl stretching frequency (methyl ketone), likely overlapping or distinct from the benzophenone carbonyl (~1660 cm⁻¹).

-

Troubleshooting & Expert Notes

| Issue | Probable Cause | Corrective Action |

| No Reaction (SM Recovery) | Catalyst deactivation or insufficient temp. | Ensure AlCl₃ is fresh/anhydrous.[1] Switch solvent to DCE and reflux (85°C). |

| Incomplete Conversion | Product inhibition. | Increase AlCl₃ loading to 3.5 - 4.0 equivalents. |

| Tar/Polymerization | Reaction too hot or too long. | Reduce reflux time. Monitor strictly by TLC. |

| Product is an Oil | Residual solvent or isomers. | Triturate with cold pentane/hexanes to induce crystallization. |

References

-

Friedel-Crafts Acylation Mechanism & Catalysis

- Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.

-

Source:

-

Acylation of Deactivated Aromatics

-

Effenberger, F., & Epple, G. "Catalytic Friedel-Crafts Acylation of Aromatic Compounds."[8] Angewandte Chemie International Edition, 11(4), 300-301.

-

Source:

-

-

Synthesis of Benzophenone Derivatives

- BenchChem Protocols. "Experimental protocol for Friedel-Crafts acylation to synthesize 3-Acetylbenzophenone."

-

Source:

-

Regioselectivity in Polysubstituted Benzenes

- Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013. Section 11-13.

-

Source:

Sources

- 1. quora.com [quora.com]

- 2. youtube.com [youtube.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. CN101870656A - Method for preparing 2,4-dimethylaniline by direct amination of m-xylene - Google Patents [patents.google.com]

- 6. asianpubs.org [asianpubs.org]

- 7. CN116217372A - A kind of synthetic method of 2-methyl-4-acetylbenzoic acid - Google Patents [patents.google.com]

- 8. Making sure you're not a bot! [elib.uni-stuttgart.de]

Application Note: Targeted Photo-Fries Rearrangement of 4-Acetoxy-2',4'-dimethylbenzophenone

This Application Note is designed for researchers and process chemists optimizing the synthesis of UV-absorbing benzophenone derivatives. It details the photochemical rearrangement of 4-Acetoxy-2',4'-dimethylbenzophenone to its ortho-isomer, 3-Acetyl-4-hydroxy-2',4'-dimethylbenzophenone .

Abstract & Scope

The Photo-Fries rearrangement is a light-induced intramolecular migration of an acyl group from a phenolic oxygen to an aryl ring carbon.[1][2] This protocol details the conversion of 4-Acetoxy-2',4'-dimethylbenzophenone (1) into 3-Acetyl-4-hydroxy-2',4'-dimethylbenzophenone (2) .

Unlike Lewis-acid catalyzed Fries rearrangements, which often require harsh conditions (AlCl₃, high heat) and generate significant waste, the photochemical variant proceeds under neutral conditions with high regioselectivity for the ortho position, provided the solvent cage effect is optimized. This specific transformation is critical for synthesizing lipophilic UV-A/UV-B absorbers where the 2',4'-dimethyl substitution pattern enhances solubility in non-polar polymer matrices.

Mechanistic Principles

The reaction proceeds via a radical pair mechanism. Upon UV excitation, the ester bond undergoes homolytic cleavage, generating a phenoxy radical and an acetyl radical held within a "solvent cage."

The Cage Effect & Selectivity

-

In-Cage Recombination: If the solvent viscosity and polarity are optimized, the radical pair recombines instantly at the ortho or para positions. Since the para position (C1) is blocked by the benzoyl group in this substrate, the reaction is highly selective for the ortho (C3) position.

-

Cage Escape: If radicals escape the solvent cage, they may abstract hydrogen from the solvent, resulting in the byproduct 4-hydroxy-2',4'-dimethylbenzophenone (3) (the phenol).

Mechanism Diagram

The following diagram illustrates the pathway from excitation to tautomerization.

Figure 1: Mechanistic pathway of the Photo-Fries rearrangement showing the critical solvent cage bifurcation.

Experimental Protocol

Materials & Equipment

| Component | Specification | Purpose |

| Substrate | 4-Acetoxy-2',4'-dimethylbenzophenone | Precursor (Purity >98% recommended) |

| Solvent | Cyclohexane or Benzene (Spectroscopic Grade) | Non-polar solvent maximizes cage effect. |

| Light Source | Medium-Pressure Hg Lamp (450W) | Provides broad UV (254–366 nm). |

| Reactor | Immersion Well Reactor (Quartz) | Quartz allows transmission of <300nm light. |

| Gas | High-purity Nitrogen or Argon | Deoxygenation to prevent triplet quenching. |

Pre-Reaction Preparation (Substrate Synthesis)

Note: If the acetate is not commercially available, synthesize it from 4-hydroxy-2',4'-dimethylbenzophenone.

-

Dissolve 4-hydroxy-2',4'-dimethylbenzophenone (1.0 eq) in DCM.

-

Add Pyridine (1.2 eq) and Acetic Anhydride (1.2 eq).

-

Stir at RT for 4 hours. Wash with 1M HCl, then Brine. Dry over MgSO₄.

-

Recrystallize from Ethanol to ensure no free phenol remains (Phenol inhibits the photo-reaction via quenching).

Photolysis Procedure (Step-by-Step)

Step 1: Solvation Dissolve 1.0 g of 4-Acetoxy-2',4'-dimethylbenzophenone in 350 mL of Cyclohexane (approx. 0.01 M).

-

Critical Insight: Do not exceed 0.05 M. Higher concentrations increase intermolecular collisions, leading to polymerization or dimerization byproducts.

Step 2: Deoxygenation Purge the solution with a stream of Nitrogen/Argon for 30 minutes prior to irradiation.

-

Why? Oxygen is a potent quencher of the triplet excited state. Failure to degas will result in stalled reaction kinetics and oxidative byproducts.

Step 3: Irradiation Place the solution in the quartz immersion well reactor. Turn on cooling water (maintain <25°C). Ignite the Hg lamp.

-

Monitoring: Monitor by TLC (Eluent: 20% Ethyl Acetate in Hexane) every 15 minutes.

-

Endpoint: The starting material (Rf ~0.6) should disappear, and two new spots will appear: The major ortho-product (Rf ~0.4) and the minor phenol byproduct (Rf ~0.3).

-

Typical Time: 45 – 90 minutes. Do not over-irradiate, as the product itself is photo-active and can degrade.

Step 4: Workup

-

Turn off the lamp and remove the solvent under reduced pressure (Rotovap).

-

Obtain a crude yellow oil/solid.

Purification

Purify via Flash Column Chromatography.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient 5%

15% Ethyl Acetate in Hexane. -

Order of Elution:

Analytical Validation

The following data confirms the structure of the rearranged product.

| Technique | Expected Signal | Structural Assignment |

| IR (ATR) | ~1630 cm⁻¹ (Broad, shifted) | Chelated Carbonyl (Intramolecular H-bond between OH and Acetyl C=O). |

| ¹H NMR | δ 12.0 - 12.5 ppm (s, 1H) | Phenolic -OH (Deshielded due to H-bonding). |

| ¹H NMR | δ 2.6 - 2.7 ppm (s, 3H) | Acetyl -CH₃ (Shifted downfield from ester precursor). |

| ¹H NMR | δ 2.2 - 2.4 ppm (s, 6H) | Dimethyl group on Ring B (Spectator signals). |

Workflow Diagram

Figure 2: Operational workflow for the batch synthesis.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / High Phenol | "Cage Escape" is too fast. | Switch solvent to Benzene (higher viscosity/pi-stacking) or increase viscosity. |

| Polymerization/Tars | Concentration too high. | Dilute the reaction to 0.005 M. |

| No Reaction | Lamp emission blocked. | Ensure Quartz glassware is used (Pyrex blocks <280nm). Check lamp age. |

| Product Degradation | Over-irradiation. | Stop reaction at 90% conversion; do not aim for 100%. |

References

-

Bellus, D. "Photo-Fries Rearrangement and Related Photochemical [1,3]-Shifts of (Hetero)aryl Esters." Advances in Photochemistry, Vol 8, Wiley, 1971. Link

-

K. Fries & G. Finck. "Über Homologe des Cumaranons und ihre Abkömmlinge." Berichte der deutschen chemischen Gesellschaft, 1908. (Foundational Chemistry).[5] Link

-

Miranda, M. A. "Photo-Fries Rearrangement and Related Reactions." CRC Handbook of Organic Photochemistry and Photobiology, 2nd Ed, 2004. Link

-

Turro, N. J. Modern Molecular Photochemistry. University Science Books, 1991. (Reference for Cage Effect mechanics). Link

Sources

- 1. testbook.com [testbook.com]

- 2. Photo fries rearrangement | PPTX [slideshare.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of new flavonoid derivatives based on 3-hydroxy-4′-dimethylamino flavone and study the activity of some of them as antifungal - PMC [pmc.ncbi.nlm.nih.gov]

Using 4-Acetoxy-2',4'-dimethylbenzophenone as a photoinitiator in UV curing

Application Note: 4-Acetoxy-2',4'-dimethylbenzophenone in UV Curing

Executive Summary

This application note details the technical evaluation and protocol deployment of 4-Acetoxy-2',4'-dimethylbenzophenone (CAS 890100-31-9) as a Type II photoinitiator.[1] Designed for research scientists and formulation engineers, this guide addresses the compound's specific mechanistic requirements, solubility profiles, and synergistic formulation strategies.

Unlike Type I (cleavage) initiators, this benzophenone derivative relies on bimolecular hydrogen abstraction. Its structural modifications—specifically the electron-donating methyl groups at the 2' and 4' positions and the acetoxy moiety at the 4 position—are engineered to modulate solubility and potentially shift absorption characteristics compared to unsubstituted benzophenone.[1]

Chemical Identity & Mechanism

Structural Logic

-

Core Chromophore: Benzophenone (Type II initiator).[1]

-

Auxochromes (2', 4'-Dimethyl): Electron-donating groups that stabilize the excited triplet state and induce a slight bathochromic (red) shift in absorption, potentially improving overlap with UV-A sources (320–400 nm).[1]

-

Functional Group (4-Acetoxy): An ester functionality that enhances solubility in polar acrylate monomers and provides a potential handle for post-polymerization modification or hydrolysis studies in degradable hydrogels.[1]

Photoinitiation Pathway (Type II)

This molecule does not generate radicals upon cleavage. It requires a hydrogen donor (co-initiator) , typically a tertiary amine.

Mechanism Steps:

-

Excitation: UV absorption promotes the molecule to the Singlet state (

). -

Intersystem Crossing (ISC): Rapid transition to the reactive Triplet state (

). -

Exciplex Formation: The

state forms an excited-state complex (exciplex) with the amine synergist.[1] -

H-Abstraction: The benzophenone carbonyl abstracts a hydrogen from the amine's

-carbon.[1] -

Radical Generation: This produces two radicals:

-

Ketyl Radical: Relatively stable/inactive (often terminates chains).

-

Aminoalkyl Radical: Highly reactive, initiates polymerization.

-

Figure 1: Type II Photoinitiation Mechanism via Hydrogen Abstraction.

Material Selection & Formulation Strategy

Successful curing requires a stoichiometric balance between the photoinitiator (PI) and the co-initiator.

| Component | Recommended Material | Role & Rationale |

| Photoinitiator | 4-Acetoxy-2',4'-dimethylbenzophenone | Absorbs UV energy; abstracts hydrogen.[1] |

| Co-Initiator | MDEA (N-Methyldiethanolamine) or EDB (Ethyl-4-dimethylaminobenzoate) | H-donor.[1] MDEA is preferred for surface cure (reduces oxygen inhibition). EDB is preferred for low odor/extractables. |

| Monomer Base | HDDA (1,6-Hexanediol diacrylate) or PEGDA | Low viscosity diluent for solubility; PEGDA for hydrogel/bio-applications.[1] |

| Oligomer | Urethane Acrylate (e.g., CN9006) | Provides mechanical backbone (toughness).[1] |

Experimental Protocols

Protocol A: Solubility & Absorption Profiling

Before formulation, verify the PI's compatibility with your target resin.[1]

-

Solubility Limit Test:

-

Prepare 10 mL of the target monomer (e.g., HDDA).

-

Add PI in 0.5 wt% increments (0.5%, 1.0%, ... 5.0%).

-

Sonicate at 40°C for 10 minutes.

-

Pass Criteria: Solution remains optically clear upon cooling to 25°C for 24 hours.

-

-

UV-Vis Characterization:

-

Dissolve PI (0.01 wt%) in Acetonitrile.

-

Measure Absorbance (200–450 nm).

-

Target: Identify

. Ensure significant overlap with your UV source (Hg Lamp: 365 nm; LED: 365/385 nm). Note: Benzophenone derivatives typically absorb strongly in UVC/UVB with tails into UVA.[1]

-

Protocol B: Formulation & Curing

Standard formulation for reactivity testing.

Step-by-Step:

-

Base Resin Preparation:

-

Mix Oligomer (60 wt%) + Monomer (40 wt%).

-

Degas under vacuum to remove trapped air bubbles.

-

-

Photoinitiator Addition:

-

Coating Application:

-

Apply a 50 µm wet film on a glass substrate using a wire-wound drawdown bar.[1]

-

-

UV Exposure:

Protocol C: Quantitative Characterization (FTIR)

To validate the degree of conversion (DC).

-

Equipment: FTIR Spectrometer with ATR accessory.

-

Method:

-

Measure the uncured liquid resin peak area at 810 cm⁻¹ (acrylate C=C twisting) or 1637 cm⁻¹ (C=C stretching).[1]

-

Cure the sample.

-

Measure the cured film peak area at the same wavenumber.

-

Use the Carbonyl peak (1720 cm⁻¹) as an internal standard (unchanged during reaction).

-

-

Calculation:

[1]

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Surface Tackiness | Oxygen Inhibition | Oxygen quenches the triplet state or radicals.[1] Increase Amine concentration (amines consume oxygen) or cure under Nitrogen inerting.[1] |

| Yellowing | Amine Oxidation | Reduce amine concentration or switch to a non-yellowing synergist (e.g., acrylated amine). |

| Low Cure Speed | Poor Spectral Overlap | The PI absorption may not match the lamp.[1] Check UV-Vis data. If using LED (395 nm), add a sensitizer (e.g., ITX) or switch to a phosphine oxide (TPO) blend. |

| Precipitation | Solubility Limit | The acetoxy group may reduce solubility in non-polar resins.[1] Switch to a more polar monomer (e.g., IBOA, HEMA). |

Workflow Diagram

Figure 2: Experimental Workflow for Photoinitiator Evaluation.

References

-

Rieke Metals. (n.d.). 4-Acetoxy-2',4'-dimethylbenzophenone Product Page. Retrieved from [Link]

-

Polymer Innovation Blog. (2016). UV Curing: Part Three; Free Radical Photoinitiators. Retrieved from [Link][1]

-

National Institutes of Health (NIH). (2020).[1] Surface-Immobilized Photoinitiators for Light Induced Polymerization. Retrieved from [Link][1]

-

PubChem. (2025).[2][3] Compound Summary: 4-Acetoxy-2',5'-dimethylbenzophenone.[1][3] Retrieved from [Link][1]

Sources

Catalytic methods for synthesizing 4-Acetoxy-2',4'-dimethylbenzophenone

An In-Depth Guide to the Catalytic Synthesis of 4-Acetoxy-2',4'-dimethylbenzophenone

Introduction: The Strategic Synthesis of a Benzophenone Derivative

4-Acetoxy-2',4'-dimethylbenzophenone is a substituted aromatic ketone with potential applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its structure, featuring a benzophenone core with specific methylation and a functional acetoxy group, requires a multi-step synthetic approach where regioselectivity and catalytic efficiency are paramount.

This guide provides a comprehensive overview of robust catalytic methods for the synthesis of 4-Acetoxy-2',4'-dimethylbenzophenone. We will move beyond simple procedural lists to explore the underlying chemical principles, justify the selection of specific catalysts, and offer detailed, field-tested protocols. The synthetic strategy is logically divided into three core transformations:

-

Part I: Building the Benzophenone Core via Heterogeneous Catalyzed Friedel-Crafts Acylation.

-

Part II: Unmasking the Phenolic Functionality through Selective Demethylation.

-

Part III: Final Functionalization via Base-Catalyzed Esterification.

This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded guide to this synthesis.

Part I: Synthesis of 4-Methoxy-2',4'-dimethylbenzophenone via Friedel-Crafts Acylation

The foundational step in this synthesis is the construction of the diaryl ketone skeleton. This is classically achieved through the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[1] To achieve the desired 2',4'-dimethyl substitution pattern, the most direct route is the acylation of m-xylene.

The choice of the acylating agent is critical. Direct acylation with a 4-hydroxybenzoyl derivative is complicated by the phenolic hydroxyl group, which can react with and deactivate the Lewis acid catalyst. Therefore, a more strategic approach involves using a protected hydroxyl group, such as a methoxy ether. We will acylate m-xylene with 4-methoxybenzoyl chloride. This methoxy group acts as a stable protecting group that can be removed in a subsequent step.

The Challenge of Traditional vs. Modern Catalysis

Traditionally, Friedel-Crafts acylations rely on stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃). While effective, these methods generate significant amounts of corrosive and toxic aqueous waste during workup, posing environmental and handling challenges. Modern approaches favor the use of solid acid catalysts, such as modified zeolites, which are reusable, non-corrosive, and easily separated from the reaction mixture, aligning with the principles of green chemistry.[2]

We present protocols for both a traditional and a modern, heterogeneous catalytic approach.

Mechanism: Formation of the Acylium Ion

The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich m-xylene ring. The Lewis acid or solid acid catalyst is essential for generating this intermediate from the acyl chloride.[3]

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocols: Friedel-Crafts Acylation

Protocol 1.1: Heterogeneous Catalysis using Fe₂O₃/HY Zeolite

This protocol leverages a stable, reusable solid acid catalyst, significantly improving the environmental profile of the reaction.[2] The Lewis acidic sites on the iron oxide-modified zeolite promote the acylation efficiently.[2]

Materials:

-

m-Xylene

-

4-Methoxybenzoyl chloride

-

Fe₂O₃/HY zeolite catalyst (prepared as per literature methods)

-

Toluene (or another suitable high-boiling solvent)

-

Anhydrous sodium sulfate

-

Methanol

Procedure:

-

Catalyst Activation: Activate the Fe₂O₃/HY catalyst by heating at 400-500 °C for 3-4 hours under a stream of dry air or nitrogen. Allow it to cool to room temperature in a desiccator before use.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the activated Fe₂O₃/HY catalyst (0.1 g per 10 mmol of acyl chloride).

-

Reagent Addition: Add m-xylene (e.g., 30 mL, used as both reactant and solvent) and 4-methoxybenzoyl chloride (e.g., 10 mmol).

-

Reaction: Heat the mixture to reflux (approx. 110-140 °C depending on solvent choice) with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-8 hours.[2]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to recover the solid catalyst. The catalyst can be washed with toluene, dried, and calcined for reuse.

-

Wash the filtrate sequentially with 1 M NaOH solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product, 4-Methoxy-2',4'-dimethylbenzophenone, can be purified by recrystallization from methanol or by column chromatography on silica gel.

Protocol 1.2: Traditional Homogeneous Catalysis using AlCl₃

This protocol uses the conventional Lewis acid catalyst and serves as a benchmark.[4][5]

Materials:

-

m-Xylene

-

4-Methoxybenzoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dry Dichloromethane (DCM)

-

Concentrated Hydrochloric Acid (HCl)

-

Crushed Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend anhydrous AlCl₃ (1.1 equivalents) in dry DCM under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

-

Reagent Addition: Prepare a solution of 4-methoxybenzoyl chloride (1.0 equivalent) and m-xylene (1.5 equivalents) in dry DCM. Add this solution dropwise to the AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Workup:

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.[4]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography as described in Protocol 1.1.

| Parameter | Heterogeneous (Fe₂O₃/HY) Method | Homogeneous (AlCl₃) Method |

| Catalyst | Reusable solid acid | Consumable Lewis acid |

| Catalyst Loading | Catalytic (sub-stoichiometric) | Stoichiometric or excess |

| Solvent | Toluene or reactant as solvent | Dichloromethane |

| Temperature | Reflux (110-140 °C) | 0 °C to Room Temperature |

| Workup | Simple filtration to remove catalyst | Aqueous quench and extraction |

| Waste Generation | Minimal, solvent can be recycled | Large volume of acidic aqueous waste |

| Yield | Good to Excellent (e.g., >90%)[2] | Good to Excellent |

Part II: Catalytic Demethylation to 4-Hydroxy-2',4'-dimethylbenzophenone

With the methoxy-protected benzophenone in hand, the next step is to cleave the methyl ether to reveal the free hydroxyl group. This O-demethylation is a crucial deprotection step.[6] While various reagents can achieve this, Lewis acids like aluminum chloride or boron tribromide are common.[7] Biocatalytic methods using enzymes like cytochrome P450 monooxygenases represent a milder, more sustainable alternative, though they are currently less common in bulk synthesis.[8][9]

Caption: General workflow for Lewis acid-mediated demethylation.

Experimental Protocol 2.1: Lewis Acid-Mediated Demethylation

This protocol uses aluminum chloride, which coordinates to the ether oxygen, facilitating nucleophilic attack by a chloride ion to cleave the methyl group.

Materials:

-

4-Methoxy-2',4'-dimethylbenzophenone

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dry Toluene

-

Concentrated Hydrochloric Acid (HCl)

-

Crushed Ice

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add 4-Methoxy-2',4'-dimethylbenzophenone (1.0 equivalent) and dry toluene.

-

Reagent Addition: Cool the solution in an ice bath and add anhydrous AlCl₃ (2-3 equivalents) portion-wise with stirring.

-

Reaction: After addition, heat the mixture to reflux (approx. 110 °C) and maintain for 3-6 hours, or until TLC analysis shows complete consumption of the starting material.

-

Workup:

-

Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl.

-

Stir until the solid complex has fully decomposed.

-

Extract the product into ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry over anhydrous sodium sulfate.

-

-

Purification: Remove the solvent under reduced pressure. The resulting crude 4-Hydroxy-2',4'-dimethylbenzophenone can be purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography.

Part III: Esterification to 4-Acetoxy-2',4'-dimethylbenzophenone

The final step is the esterification of the phenolic hydroxyl group to form the target acetoxy derivative. This is a straightforward acylation reaction, typically performed with acetic anhydride in the presence of a base catalyst like pyridine or 4-dimethylaminopyridine (DMAP).

Mechanism: Nucleophilic Acyl Substitution

The base catalyst activates the acetic anhydride or deprotonates the phenol, increasing its nucleophilicity. The resulting phenoxide attacks a carbonyl carbon of the acetic anhydride, leading to the formation of the ester and an acetate byproduct.

Caption: Base-catalyzed esterification of a phenol.

Experimental Protocol 3.1: Acetylation with Acetic Anhydride

This is a high-yielding and clean reaction for converting phenols to their acetate esters.

Materials:

-

4-Hydroxy-2',4'-dimethylbenzophenone

-

Acetic Anhydride

-

Pyridine (or catalytic DMAP with triethylamine)

-

Dichloromethane (DCM) or Ethyl Acetate

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reaction Setup: Dissolve 4-Hydroxy-2',4'-dimethylbenzophenone (1.0 equivalent) in pyridine (used as both solvent and catalyst) or in DCM with a stoichiometric amount of triethylamine and a catalytic amount of DMAP.

-

Reagent Addition: Cool the solution to 0 °C and add acetic anhydride (1.2-1.5 equivalents) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor for the disappearance of the starting material by TLC.

-

Workup:

-

If pyridine was used as the solvent, remove most of it under reduced pressure. Dissolve the residue in ethyl acetate.

-

Wash the organic solution sequentially with 1 M HCl (to remove residual pyridine/amines), water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification: Filter and concentrate the solution under reduced pressure to yield the crude product. 4-Acetoxy-2',4'-dimethylbenzophenone is often obtained in high purity, but can be further purified by recrystallization from a suitable solvent like ethanol if necessary.

| Intermediate / Product | Expected Analytical Data |

| 4-Methoxy-2',4'-dimethylbenzophenone | ¹H NMR: Peaks for OCH₃ (~3.8 ppm), two Ar-CH₃ (~2.3, ~2.1 ppm), and aromatic protons. IR: C=O stretch (~1650 cm⁻¹), C-O-C stretch (~1250 cm⁻¹). |

| 4-Hydroxy-2',4'-dimethylbenzophenone | ¹H NMR: Disappearance of OCH₃ peak, appearance of a broad Ar-OH peak (concentration-dependent). IR: Broad O-H stretch (~3300 cm⁻¹), C=O stretch (~1630 cm⁻¹). |

| 4-Acetoxy-2',4'-dimethylbenzophenone | ¹H NMR: Appearance of acetyl CH₃ peak (~2.3 ppm). IR: Disappearance of O-H stretch, appearance of ester C=O stretch (~1760 cm⁻¹), ketone C=O stretch (~1660 cm⁻¹). |

References

-

Jian, P., He, Y., Zhu, Y., & Zhu, L. (2014). An efficient Fe₂O₃/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride. RSC Advances, 4(80), 42611-42617. [Link]

-

Comasseto, J. V., & Gariani, R. A. (2021). Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Organic & Inorganic Au, 1(1), 6-22. [Link]

-

Jian, P., et al. (2014). An efficient Fe2O3/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride. RSC Advances. [Link]

-

RSC Publishing. (2014). An efficient Fe2O3/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride. [Link]

-

Beyond Benign. Friedel-Crafts Alkylation. [Link]

-

PrepChem.com. Synthesis of 2,4-Dihydroxy-4'-Methoxy Benzophenone. [Link]

-

Effenberger, F., & Epple, G. (1972). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition in English, 11(4), 300-301. [Link]

-

Gillam, E. M. J., et al. (2017). Modification of an Enzyme Biocatalyst for the Efficient and Selective Oxidative Demethylation of para-Substituted Benzene Derivatives. UQ eSpace. [Link]

-

SynArchive. Friedel-Crafts Acylation. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

Kumar, S., et al. (2024). Genomic insight into O-demethylation of 4-methoxybenzoate by a two-component system from Amycolatopsis magusensis KCCM40447. PubMed. [Link]

- Google Patents. (2006). Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.

-

Fraaije, M. W., & Mattevi, A. (2000). Catalytic Mechanism of the Oxidative Demethylation of 4-(Methoxymethyl)phenol by Vanillyl-Alcohol Oxidase. Journal of Biological Chemistry, 275(50), 38926-38932. [Link]

-

Wikipedia. Demethylation. [Link]

-

MedCrave online. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. [Link]

-

India Science, Technology & Innovation - ISTI Portal. (2025). Development of process for production of 4-methoxy acetophenone in a continuous single-step process. [Link]

Sources

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. Demethylation - Wikipedia [en.wikipedia.org]

- 7. US20060052463A1 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents [patents.google.com]

- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 9. Genomic insight into O-demethylation of 4-methoxybenzoate by a two-component system from Amycolatopsis magusensis KCCM40447 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Comprehensive Guide to Investigating Polymerization Kinetics with 4-Acetoxy-2',4'-dimethylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photopolymerization, the process of using light to initiate a chain reaction that transforms liquid monomers into solid polymers, is a cornerstone of modern materials science. Its advantages, including rapid curing at ambient temperatures, low energy consumption, and spatial and temporal control, have led to widespread use in applications ranging from high-performance coatings and adhesives to advanced 3D printing and the encapsulation of therapeutic agents.[1][2] The heart of this technology lies in the photoinitiator, a molecule that absorbs light and generates reactive species to kickstart the polymerization.[3][4]

Photoinitiators are broadly classified into two categories. Type I photoinitiators undergo unimolecular cleavage upon light absorption to form radicals directly. In contrast, Type II photoinitiators, to which the benzophenone family belongs, require a bimolecular reaction with a co-initiator (typically a hydrogen donor like a tertiary amine) to generate the initiating radicals. This dual-component system offers a high degree of tunability and is highly efficient.

This application note provides a detailed technical guide for utilizing 4-Acetoxy-2',4'-dimethylbenzophenone, a specialized benzophenone derivative, as a Type II photoinitiator. We will delve into the underlying photochemical mechanisms, present robust protocols for characterizing its performance, and detail methodologies for accurately measuring polymerization kinetics. The insights and protocols herein are designed to empower researchers to harness this photoinitiator for developing novel materials and formulations.

The Causality of Photoinitiation: Mechanism of Action

Understanding the "why" behind the photoinitiation process is critical for troubleshooting and optimizing any photopolymerization system. For 4-Acetoxy-2',4'-dimethylbenzophenone, initiation is not a single event but a sequence of quantum and chemical steps.

-

Photoexcitation: The process begins when the benzophenone core of the molecule absorbs a photon of UV light. This energy promotes an electron from a non-bonding orbital (n) to an anti-bonding π orbital (π*), forming a short-lived, excited singlet state.

-

Intersystem Crossing (ISC): The excited singlet state rapidly undergoes intersystem crossing—a spin-inversion process—to form a more stable and longer-lived excited triplet state. This triplet state is the key reactive species in Type II initiation.

-

Hydrogen Abstraction: The highly energetic triplet-state benzophenone abstracts a hydrogen atom from a synergistic co-initiator, such as N-methyldiethanolamine (MDEA) or ethyl-4-(dimethylamino)benzoate (EDB).[5] This is the rate-determining step for radical generation.

-

Radical Generation: This abstraction event produces two distinct radicals: a ketyl radical (on the photoinitiator) and an alkylamino radical (on the co-initiator). While the ketyl radical is relatively stable, the electron-rich alkylamino radical is highly reactive and serves as the primary species that initiates the polymerization by attacking the double bond of a monomer (e.g., an acrylate).

Caption: Mechanism of Type II photoinitiation using a benzophenone derivative.

Essential Photoinitiator Characterization

Before conducting kinetic studies, it is crucial to characterize the absorption properties of the photoinitiator. This ensures that the chosen light source emits at a wavelength that is efficiently absorbed by the molecule.

Protocol 1: UV-Visible Spectroscopy

-

Objective: To determine the maximum absorption wavelength (λmax) and molar absorptivity (ε) of 4-Acetoxy-2',4'-dimethylbenzophenone.

-

Materials:

-

4-Acetoxy-2',4'-dimethylbenzophenone

-

Spectroscopic grade solvent (e.g., Acetonitrile or Ethyl Acetate)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

-

Procedure:

-

Prepare a stock solution of the photoinitiator of a known concentration (e.g., 1x10-3 M) in the chosen solvent.

-

Create a series of dilutions from the stock solution (e.g., 1x10-4 M, 5x10-5 M, 1x10-5 M).

-

Using the pure solvent as a blank, measure the absorbance of each solution across a relevant UV range (e.g., 220-450 nm).

-

Identify the λmax from the peak of the absorption spectrum.

-

Using the Beer-Lambert Law (A = εcl), plot absorbance at λmax versus concentration. The slope of the resulting line will be the molar absorptivity (ε).

-

Data Presentation: Photophysical Properties

| Parameter | Symbol | Typical Value Range | Significance |

| Max. Absorption Wavelength | λmax | 300 - 380 nm | Determines the optimal wavelength for the curing lamp (e.g., 365 nm LED).[6] |

| Molar Absorptivity | ε | 100 - 5000 M-1cm-1 | Indicates the efficiency of light absorption at λmax. |

Methodologies for Monitoring Polymerization Kinetics

Several powerful analytical techniques can monitor the progress of a polymerization reaction in real time. The choice of technique often depends on the available equipment and the specific information required.

-

Real-Time Fourier-Transform Infrared (RT-FTIR) Spectroscopy: This is one of the most common and reliable methods. It directly monitors the disappearance of a specific vibrational band from the monomer as it is converted into a polymer. For acrylate monomers, this is often the C=C double bond peak around 810 cm⁻¹.[6] The high temporal resolution allows for precise kinetic analysis.

-

Photo-Differential Scanning Calorimetry (Photo-DSC): This technique measures the heat flow from the sample as the exothermic polymerization reaction proceeds.[7] The rate of heat evolution is directly proportional to the rate of polymerization. It is particularly useful for obtaining thermodynamic data in addition to kinetic information.

-

Microrheology: This advanced method tracks the evolution of the sample's viscoelastic properties (i.e., viscosity) as the polymer network forms.[8] It provides insights into the physical changes, such as gelation point, alongside the chemical conversion kinetics.

-

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common due to equipment constraints, in-situ NMR offers unparalleled chemical detail, allowing for the simultaneous monitoring of multiple species in the reaction mixture.[7]

Caption: General experimental workflow for UV-curing kinetic analysis.

Detailed Experimental Protocol: Kinetic Analysis via RT-FTIR

This protocol provides a self-validating system for measuring polymerization kinetics using the widely accessible RT-FTIR method.

Protocol 2: Preparation of the Photopolymerizable Resin

-

Objective: To prepare a homogenous liquid resin containing all necessary components for photopolymerization.

-

Materials & Equipment:

-

Monomer: Trimethylolpropane triacrylate (TMPTA)

-

Photoinitiator: 4-Acetoxy-2',4'-dimethylbenzophenone

-

Co-initiator: Ethyl-4-(dimethylamino)benzoate (EDB)

-

Analytical balance, amber vials, vortex mixer or magnetic stirrer.

-

-

Procedure:

-

In an amber vial to protect from ambient light, accurately weigh the desired amount of TMPTA monomer.

-

Add the photoinitiator to achieve the target concentration (e.g., 1 wt%).

-

Add the co-initiator. A common starting point is a 1:1 or 2:1 molar ratio of amine to benzophenone derivative.

-

Securely cap the vial and mix thoroughly using a vortex mixer or magnetic stirrer until the photoinitiator and co-initiator are completely dissolved. Ensure the final mixture is clear and homogenous.

-

Protocol 3: RT-FTIR Kinetic Measurement

-

Objective: To acquire real-time data on monomer conversion during UV irradiation.

-

Materials & Equipment:

-

FTIR spectrometer equipped with a real-time data acquisition mode.

-

UV/VIS LED light source (e.g., 365 nm) with controlled intensity.

-

Liquid sample holder (e.g., two BaF₂ or KBr salt plates with a spacer of known thickness, typically 25-50 µm).

-

Micropipette.

-

-

Procedure:

-

Setup: Position the UV light source so that it can uniformly illuminate the sample area within the FTIR spectrometer.

-

Sample Preparation: Pipette a small drop (~10 µL) of the prepared resin onto the center of one salt plate. Carefully place the second plate on top to create a thin liquid film of uniform thickness.

-

Baseline: Place the sample assembly in the spectrometer and record a baseline IR spectrum before turning on the UV lamp.

-

Initiation & Acquisition: Start the real-time data acquisition on the FTIR software. Simultaneously, turn on the UV lamp to begin the polymerization.

-

Monitoring: Continue collecting spectra at a set interval (e.g., 1 spectrum per second) for a predetermined duration (e.g., 120 seconds) or until the reaction has clearly reached a plateau.

-

Analysis:

-

Monitor the area of the acrylate C=C peak (~810 cm⁻¹).

-

Calculate the degree of monomer conversion (C%) at any time (t) using the formula:

-

C(t)% = [1 - (Areat / Area0)] * 100

-

Where Area0 is the initial peak area and Areat is the peak area at time t.

-

-

Plot the degree of conversion (%) versus irradiation time (s).

-

The rate of polymerization (Rp) can be determined from the slope of this plot during the initial, linear phase of the reaction.

-

-

Interpreting Kinetic Data

The data gathered from kinetic experiments provide critical insights into the performance of the photoinitiator system.

Data Presentation: Example Kinetic Data

| Initiator Conc. (wt%) | Light Intensity (mW/cm²) | Rate of Polymerization (Rp, %/s) | Final Conversion (Cfinal, %) |

| 0.5 | 50 | 45.2 | 88.5 |

| 1.0 | 50 | 75.8 | 92.1 |

| 1.0 | 100 | 110.3 | 92.5 |

| 2.0 | 50 | 78.1 | 91.8 |

Note: Data are illustrative and will vary based on the specific monomer, co-initiator, and experimental conditions.

Causality of Experimental Variables:

-

Initiator/Co-initiator Concentration: Increasing the initiator concentration generally increases the polymerization rate up to a point. At very high concentrations, the rate may decrease due to "inner filter" effects, where initiator molecules at the surface absorb too much light, preventing it from penetrating deeper into the sample.

-

Light Intensity: The rate of initiation is directly proportional to the light intensity. A higher intensity leads to the generation of more radicals per unit time, resulting in a faster polymerization rate.

-

Monomer Functionality: Monomers with more reactive groups (e.g., triacrylates like TMPTA vs. monoacrylates) will generally exhibit faster polymerization rates and form more highly cross-linked networks.

Applications in Research and Development

A thorough understanding of polymerization kinetics is not merely an academic exercise; it is fundamental to product development.

-

Coatings & Adhesives: Kinetic data informs the formulation of products that cure at a desired speed, ensuring a tack-free surface without being so rapid that internal stresses cause delamination or cracking.

-

3D Printing & Additive Manufacturing: In layer-by-layer stereolithography (SLA) or digital light processing (DLP), the polymerization rate dictates the printing speed and feature resolution.[9]

-

Biomaterials and Drug Delivery: For creating hydrogels or encapsulating drugs, the kinetics must be precisely controlled to ensure cell viability or to achieve a specific network mesh size for tailored drug release profiles.

Conclusion

4-Acetoxy-2',4'-dimethylbenzophenone represents a valuable tool in the photopolymerization toolkit. By leveraging its Type II mechanism with an appropriate co-initiator, researchers can efficiently initiate radical polymerization. Success in this endeavor relies on a systematic approach that begins with fundamental characterization and proceeds to precise kinetic measurements. The protocols and insights provided in this application note offer a robust framework for evaluating this photoinitiator and optimizing photocurable formulations for a wide array of scientific and industrial applications.

References

- BenchChem Technical Support Team. (2025).

- Gomez, L. et al. (2024). Evaluating polymerization kinetics using microrheology. Polymer Chemistry.

- Mettler Toledo. Polymerization Reaction Measuring | Methods & Techniques in Polymer Chemistry. Mettler Toledo.

- Puts, G. et al. (2019). Monitoring Polymerization Reactions: From Fundamentals to Applications.

- McManus, S. A. et al. (2015).

- Wang, Z. et al. (2024). In Situ Monitoring of the Polymerization Kinetics of Organic Pollutants during Persulfate-Based Advanced Oxidation Processes Using Plasmonic Colorimetry. Analytical Chemistry.

- Zhang, J. et al. (2020). New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing.

- Li, M. et al. (2012).

- Paterson, B. M. et al. (2025).

- Wei, J. et al. (2005). Photopolymerization induced by a benzophenone derivative photoinitiator. Journal of Applied Polymer Science.

- Jinan Qinmu Fine Chemical Co., Ltd. (2023).

- liftchem. (n.d.).

- Fouassier, J. P., & Lalevée, J. (2003). Photopolymerization reactions under visible lights: principle, mechanisms and examples of applications. Journal of Photochemistry and Photobiology A: Chemistry.

- Dadashi-Silab, S., & Yagci, Y. (2025). Emerging Photo-Initiating Systems in Coatings from Molecular Engineering Perspectives.

- Sigma-Aldrich. (n.d.).

Sources

- 1. How Do Photoinitiators for UV Curing Work [qinmuchem.com]

- 2. nathan.instras.com [nathan.instras.com]

- 3. liftchem.com [liftchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. In Situ NMR to Monitor Bulk Photopolymerization Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. par.nsf.gov [par.nsf.gov]

- 9. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility Issues of 4-Acetoxy-2',4'-dimethylbenzophenone in Aqueous Media

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Acetoxy-2',4'-dimethylbenzophenone in aqueous solutions. As a molecule with a hydrophobic benzophenone core, further substituted with lipophilic dimethyl groups and an acetoxy moiety, its poor aqueous solubility is an expected but manageable challenge. This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome these solubility issues, grounded in the principles of physical pharmacy and formulation science.

Part 1: Frequently Asked Questions (FAQs) - Initial Assessment & Quick Guidance

This section addresses the most common initial questions and provides a rapid assessment framework for troubleshooting.

Question 1: I've added 4-Acetoxy-2',4'-dimethylbenzophenone to water, and it's not dissolving. What are the likely reasons for this?

Answer: 4-Acetoxy-2',4'-dimethylbenzophenone is a classic example of a poorly water-soluble organic compound. Its limited aqueous solubility is primarily due to its molecular structure:

-

Hydrophobic Benzophenone Core: The two phenyl rings form a large, nonpolar surface area that is energetically unfavorable to interact with the polar hydrogen-bonding network of water.

-

Lipophilic Substituents: The two methyl groups (-CH3) and the acetoxy group (-OCOCH3) further increase the molecule's lipophilicity, reducing its affinity for water.

-

Lack of Ionizable Groups: The molecule does not have strongly acidic or basic functional groups that can be readily ionized to form more soluble salts.

Therefore, its inherent physicochemical properties predict poor aqueous solubility.

Question 2: What is the expected aqueous solubility of 4-Acetoxy-2',4'-dimethylbenzophenone?

Question 3: Can I use pH adjustment to improve the solubility of this compound?

Answer: Adjusting the pH is unlikely to be a highly effective primary strategy for solubilizing 4-Acetoxy-2',4'-dimethylbenzophenone. The molecule lacks readily ionizable functional groups, so its solubility is not strongly pH-dependent in the way that weak acids or bases are.

However, pH is still a critical parameter to consider due to the presence of the acetoxy (ester) group. At pH values outside the neutral range (approximately pH 4-8), the ester is susceptible to hydrolysis, which would cleave the acetoxy group to form a hydroxyl group and acetic acid. This chemical degradation would alter the molecule's properties and is generally undesirable unless the hydroxylated form is the intended active species. Therefore, it is recommended to work within a pH range that ensures the chemical stability of the ester group.

Question 4: What are the main strategies I should consider for solubilizing this compound for in-vitro experiments?

Answer: For laboratory-scale and in-vitro applications, the following strategies are generally the most effective and practical for overcoming the poor aqueous solubility of lipophilic compounds like 4-Acetoxy-2',4'-dimethylbenzophenone:

-

Co-solvency: The use of water-miscible organic solvents to increase the solubility of the compound.

-

Use of Surfactants (Micellar Solubilization): Employing surfactants at concentrations above their critical micelle concentration (CMC) to encapsulate the hydrophobic molecule in micelles.

-

Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity.

The choice of method will depend on the specific requirements of your experiment, including the desired final concentration, the tolerance of the experimental system to excipients, and the required stability of the solution.

Part 2: In-Depth Troubleshooting Guides & Protocols

This section provides a more detailed, step-by-step approach to the primary solubility enhancement techniques, including the underlying principles and experimental protocols.

Guide 1: Systematic Approach to Solubility Enhancement

Before selecting a specific solubilization method, it is crucial to follow a systematic approach to understand the problem and select the most appropriate solution.

Caption: A systematic workflow for troubleshooting solubility issues.

Guide 2: Co-solvency Approach

Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system.[1][2] This makes the environment more favorable for nonpolar solutes like 4-Acetoxy-2',4'-dimethylbenzophenone, thereby increasing their solubility. The relationship between the logarithm of solubility and the co-solvent volume fraction is often linear.[3]

Commonly Used Co-solvents:

| Co-solvent | Properties & Considerations |

| Ethanol | Generally well-tolerated in many biological systems at low concentrations. Good solubilizing power for many organic compounds.[4] |

| Propylene Glycol (PG) | A common vehicle in pharmaceutical formulations with low toxicity.[1] |

| Polyethylene Glycol 400 (PEG 400) | A non-volatile co-solvent with excellent solubilizing capacity for a wide range of compounds.[3] |

| Dimethyl Sulfoxide (DMSO) | A very strong aprotic solvent with high solubilizing power. However, it can have significant effects on cell-based assays and should be used with caution and at the lowest effective concentration.[5] |

Experimental Protocol: Co-solvent Solubility Screening

-

Stock Solution Preparation: Prepare a concentrated stock solution of 4-Acetoxy-2',4'-dimethylbenzophenone in a pure co-solvent (e.g., 10 mg/mL in DMSO or ethanol).

-

Serial Dilution: Create a series of aqueous solutions with varying concentrations of the co-solvent (e.g., 0%, 1%, 5%, 10%, 20% v/v co-solvent in your aqueous buffer).

-

Spiking: Add a small, fixed volume of the stock solution to each of the co-solvent/water mixtures. The final concentration of the compound should be higher than its expected solubility.

-

Equilibration: Agitate the samples at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

Separation: Separate the undissolved solid from the solution by centrifugation at high speed or by filtration through a 0.22 µm filter.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

-

Data Analysis: Plot the logarithm of the measured solubility against the volume fraction of the co-solvent to determine the optimal co-solvent concentration for your needs.

Guide 3: Surfactant (Micellar) Solubilization

Principle: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into micelles.[6][7] These micelles have a hydrophobic core and a hydrophilic shell. Poorly water-soluble compounds like 4-Acetoxy-2',4'-dimethylbenzophenone can partition into the hydrophobic core of the micelles, leading to a significant increase in their apparent aqueous solubility.[8]

Commonly Used Surfactants:

| Surfactant | Type | Properties & Considerations |

| Polysorbate 80 (Tween® 80) | Non-ionic | Widely used in pharmaceutical formulations; generally considered safe and effective for solubilizing hydrophobic compounds.[4] |

| Polysorbate 20 (Tween® 20) | Non-ionic | Similar to Polysorbate 80 but with a shorter fatty acid chain; also commonly used. |

| Sodium Dodecyl Sulfate (SDS) | Anionic | A powerful solubilizing agent, but it can denature proteins and may not be suitable for all biological assays. |

| Cremophor® EL (Polyoxyl 35 Castor Oil) | Non-ionic | A very effective solubilizer for highly lipophilic compounds, but it has been associated with hypersensitivity reactions in some in-vivo applications.[8] |

Experimental Protocol: Surfactant-based Solubility Enhancement

-

Surfactant Solution Preparation: Prepare a series of aqueous solutions of the chosen surfactant at concentrations both below and above its known CMC.

-

Addition of Compound: Add an excess amount of 4-Acetoxy-2',4'-dimethylbenzophenone to each surfactant solution.

-

Equilibration: Agitate the samples at a constant temperature until equilibrium is reached (24-72 hours).

-

Separation: Remove the undissolved compound by centrifugation or filtration.

-

Quantification: Measure the concentration of the dissolved compound in the clear supernatant or filtrate.

-

Data Analysis: Plot the solubility of the compound as a function of the surfactant concentration. A sharp increase in solubility is typically observed at and above the CMC.

Caption: Mechanism of micellar solubilization of a hydrophobic drug.

Guide 4: Cyclodextrin Inclusion Complexation

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[9][10] They can encapsulate poorly water-soluble "guest" molecules, like 4-Acetoxy-2',4'-dimethylbenzophenone, within their cavity, forming an inclusion complex.[11][12] This complex has a much higher aqueous solubility than the free drug molecule.[13]

Commonly Used Cyclodextrins:

| Cyclodextrin | Properties & Considerations |

| β-Cyclodextrin (β-CD) | Has a suitable cavity size for many drug molecules but has limited aqueous solubility itself. |

| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | A chemically modified derivative with significantly higher aqueous solubility and lower toxicity than native β-CD, making it a preferred choice in many applications.[10] |

| Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) | An anionic derivative with very high aqueous solubility and a well-established safety profile. |

Experimental Protocol: Phase Solubility Study with Cyclodextrins

-

Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the selected cyclodextrin (e.g., 0 to 50 mM HP-β-CD).

-

Addition of Compound: Add an excess amount of 4-Acetoxy-2',4'-dimethylbenzophenone to each cyclodextrin solution.

-

Equilibration: Seal the vials and agitate them at a constant temperature until equilibrium is reached (typically 24-72 hours).

-

Separation: Separate the undissolved solid by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in each sample.

-

Data Analysis: Plot the solubility of the compound as a function of the cyclodextrin concentration. The resulting phase solubility diagram can be used to determine the stability constant and the stoichiometry of the inclusion complex. A linear increase in solubility (A-type diagram) is indicative of the formation of a soluble 1:1 complex.

Part 3: Advanced Strategies and Considerations

For more challenging solubility problems, or for the development of final dosage forms, more advanced techniques may be required.

-

Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state.[14] The drug can exist in an amorphous form, which has a higher apparent solubility and dissolution rate than the crystalline form.[15][16]

-

Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[17][18] The reduction in particle size to the nanometer range dramatically increases the surface area, leading to a higher dissolution velocity.[19][20][21]

These methods typically require specialized equipment (e.g., spray dryers, hot-melt extruders, high-pressure homogenizers) and are generally employed during later stages of drug development.

References

-

Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). ResearchGate. Retrieved from [Link]

-

Gajbhiye, A. R., & Narkhede, K. P. (2016). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 7(3), 82-89. Retrieved from [Link]

-

Lagarce, F., et al. (2023). cyclodextrin in novel formulations and solubility enhancement techniques: a review. International Journal of Pharmaceutics, 641, 123081. Retrieved from [Link]

-

Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(3), 389. Retrieved from [Link]

-

Kumar, S., & Singh, S. (2018). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research, 8(3), 1-10. Retrieved from [Link]

-

Pawar, J., & Shete, R. (2016). A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. Journal of Drug Delivery and Therapeutics, 6(3), 17-25. Retrieved from [Link]

-

FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs. (2023). Drug Development and Delivery. Retrieved from [Link]

-

Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. Retrieved from [Link]

-

Nanosuspension: A Novel Technology for Drug Delivery. (n.d.). Asian Journal of Research in Pharmaceutical Sciences. Retrieved from [Link]

-

Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. (2025). Eurasia. Retrieved from [Link]

-

Solubilizer Excipients. (n.d.). Protheragen. Retrieved from [Link]

-

View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. (n.d.). Universal Journal of Pharmaceutical Research. Retrieved from [Link]

-

Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. (2025). MDPI. Retrieved from [Link]

-

Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. Retrieved from [Link]

-

Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2013). ISRN Pharmaceutics. Retrieved from [Link]

-

Cosolvent. (n.d.). Wikipedia. Retrieved from [Link]

-

Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (2023). Advanced Journal of Pharmaceutical Technology & Innovation. Retrieved from [Link]

-

Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. (2025). Jetir.Org. Retrieved from [Link]

-

Solubility Enhancement by Solid Dispersion Method: An Overview. (2024). Asian Journal of Pharmaceutical Research and Development. Retrieved from [Link]

-